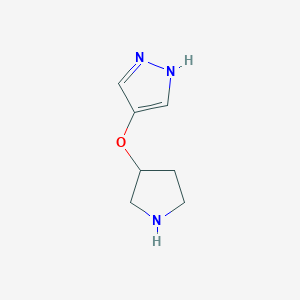

4-(Pyrrolidin-3-yloxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-pyrrolidin-3-yloxy-1H-pyrazole |

InChI |

InChI=1S/C7H11N3O/c1-2-8-3-6(1)11-7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10) |

InChI Key |

RQSKYEQQEWAJQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=CNN=C2 |

Origin of Product |

United States |

Molecular Design and Structure Activity Relationship Sar Investigations of 4 Pyrrolidin 3 Yloxy 1h Pyrazole Derivatives

Conformational Analysis and Stereochemical Principles of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a five-membered saturated heterocycle, is far from being a static, planar entity. Its conformational flexibility and the stereochemical arrangement of its substituents are of paramount importance in drug design, dictating the three-dimensional presentation of functional groups to a biological target. nih.govnih.gov

The non-planar nature of the pyrrolidine ring leads to a phenomenon known as pseudorotation, where the ring rapidly interconverts between various "puckered" conformations, primarily envelope and twist forms. nih.gov This dynamic behavior allows the pyrrolidine moiety to explore a significant conformational space, which can be crucial for adapting to the shape of a binding pocket. nih.gov

The two principal conformations are the envelope (where four carbon atoms are coplanar, and one atom is out of the plane) and the twist (where no four atoms are coplanar). The energy landscape of unsubstituted pyrrolidine is relatively flat, with small energy barriers between different conformations. For instance, the equatorial conformer of pyrrolidine is only slightly more stable than the axial conformer, with a low barrier for pseudorotation between them. This low energy barrier means that at room temperature, the ring is in constant, rapid motion.

The introduction of substituents on the pyrrolidine ring significantly influences the pseudorotation circuit. The energetic preference for a particular conformation can be "locked" or biased by the steric and electronic nature of these substituents. This principle is a powerful tool in medicinal chemistry to control the three-dimensional shape of a molecule. nih.gov

Table 1: Calculated Conformational Energies of Pyrrolidine

| Parameter | Experimental Value (cm⁻¹) | Calculated Value (CCSD(T)) (cm⁻¹) |

|---|---|---|

| Equatorial Conformer Stabilization Energy | 29 ± 10 | 17 |

| Pseudorotation Barrier | 220 ± 20 | 284 |

This table presents experimental and calculated energy differences for the pyrrolidine ring, highlighting the small energy gap between conformers and the low barrier to interconversion. nih.gov Data is presented in wavenumbers (cm⁻¹), a common unit in spectroscopy proportional to energy.

The pyrrolidine ring in 4-(pyrrolidin-3-yloxy)-1H-pyrazole contains a stereocenter at the 3-position. The specific stereochemistry (R or S) at this carbon is critical as it dictates the spatial orientation of the pyrazole (B372694) moiety relative to the pyrrolidine ring. This, in turn, profoundly affects how the entire molecule can interact with the amino acid residues within a target's binding site, such as a kinase. nih.gov

The different spatial arrangement of substituents in enantiomers can lead to significant differences in biological activity. One enantiomer may bind with high affinity, while the other may be significantly less active or even inactive. This is because biological macromolecules like enzymes and receptors are chiral themselves, and thus can distinguish between the stereoisomers of a drug molecule. nih.govfrontiersin.org For example, in studies of pyrrolidine-based CXCR4 antagonists, the (S)-configuration of a substituted pyrrolidine was found to be crucial for high binding affinity. frontiersin.org Similarly, the stereochemistry of substituents on the pyrrolidine ring has been shown to be a determining factor in the inhibitory properties of aminoglycoside acetyltransferase inhibitors.

Table 2: Influence of Pyrrolidine Stereochemistry on Biological Activity (Illustrative Examples)

| Compound Class | Stereoisomer | Biological Target | Activity (IC₅₀) |

|---|---|---|---|

| Pyrrolidine-based CXCR4 Antagonists | Compound with (S)-pyrrolidine | CXCR4 Receptor | 79 nM |

| Corresponding (R)-enantiomer | CXCR4 Receptor | >1000 nM | |

| Pyrrolidine Pentamine AAC(6')-Ib Inhibitors | Diastereomer A | AAC(6')-Ib | Potentiation |

| Diastereomer B | AAC(6')-Ib | No Activity |

This table illustrates how stereochemistry in pyrrolidine-containing molecules can dramatically affect biological activity. Data for the CXCR4 antagonist is from a study by Li et al. (2020). frontiersin.org The data for AAC(6')-Ib inhibitors is conceptual, based on findings that modifications of stereochemistry have different effects on inhibitory properties.

Substituent Effects on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle whose electronic properties and reactivity can be finely tuned by the introduction of substituents. In the context of this compound derivatives, substituents on the pyrazole ring are critical for modulating target affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The electronic nature of substituents on the pyrazole ring has a profound impact on its properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring, which in turn affects the pKa of the pyrazole nitrogens and the strength of hydrogen bonds it can form with a target protein. nih.gov

Electronic Effects : The basicity of the pyrazole ring is influenced by substituents. For instance, theoretical calculations have shown that electron-donating groups at the C3 position can increase the basicity of the pyrazole ring. nih.gov The pKa of the pyrazole nucleus is a critical parameter, as it determines the protonation state of the molecule at physiological pH, which is often crucial for binding to kinase active sites. nih.gov

Steric Effects : The size and shape of substituents (steric effects) are also critical. Bulky groups can be used to probe the size of a binding pocket, creating favorable van der Waals interactions or, conversely, causing steric clashes that reduce binding affinity. In the development of kinase inhibitors, for example, the strategic placement of bulky groups can enhance selectivity by preventing the inhibitor from binding to the active sites of off-target kinases. nih.gov

Table 3: Calculated pKa Values of Substituted Pyrazoles

| Compound | Substituent at C3 | Substituent at C4 | Substituent at C5 | Calculated pKa |

|---|---|---|---|---|

| Pyrazole | H | H | H | 2.5 |

| 3-Methylpyrazole | -CH₃ | H | H | 3.3 |

| 3,5-Dimethylpyrazole | -CH₃ | H | -CH₃ | 4.1 |

| 3-Trifluoromethylpyrazole | -CF₃ | H | H | -0.4 |

| 3-Nitropyrazole | -NO₂ | H | H | -0.9 |

This table shows the effect of electron-donating (-CH₃) and electron-withdrawing (-CF₃, -NO₂) groups on the calculated pKa of the pyrazole ring. Electron-donating groups increase the pKa (making it more basic), while electron-withdrawing groups decrease it (making it more acidic). Data is based on a comprehensive theoretical study of pyrazole basicity. rsc.org

Positional isomerism on the pyrazole ring has significant chemical and biological implications. The substitution pattern on the pyrazole ring can lead to different regioisomers, which may exhibit vastly different biological activities. For example, in a series of pyrazole-based kinase inhibitors, a simple swap of the positions of two different aryl rings on the pyrazole core resulted in a complete loss of inhibitory activity against the primary target, p38α, but conferred inhibitory activity against other kinases. nih.gov This highlights the exquisite sensitivity of protein-ligand interactions to the precise positioning of substituents. Furthermore, for unsymmetrically substituted pyrazoles, tautomerism can exist, where a proton can reside on either of the two nitrogen atoms, leading to a mixture of two tautomers in solution. The position of this equilibrium is influenced by the nature and position of the substituents. nih.gov

Rational Design Principles for Pyrazole-Pyrrolidine Hybrid Compounds

The design of potent and selective inhibitors based on the this compound scaffold follows several key principles of rational drug design. These compounds are often developed as kinase inhibitors, where the pyrazole ring acts as a hinge-binding motif, mimicking the adenine (B156593) part of ATP, while the substituted pyrrolidine projects into solvent-exposed regions or other sub-pockets of the kinase active site. nih.govhilarispublisher.com

The rational design process often involves:

Scaffold Hopping and Bioisosteric Replacement : Replacing a known chemical moiety with the pyrazole ring to improve drug-like properties, such as reducing lipophilicity or improving metabolic stability. nih.gov

Structure-Based Design : Using the X-ray crystal structure of a target protein to design derivatives that make optimal interactions. The pyrrolidine moiety offers a 3D vector for exploring space that a simple planar ring cannot.

Fragment-Based Drug Discovery (FBDD) : Using the pyrazole-pyrrolidine core as a starting fragment and systematically building upon it to enhance affinity and selectivity.

The development of potent FLT3 and CDK inhibitors serves as an excellent example of these principles in action. In one study, a series of 1-H-pyrazole-3-carboxamide derivatives were designed where a pyrrolo[2,3-d]pyrimidine group was attached to the pyrazole ring. The SAR study revealed that this specific heterocycle was critical for potent inhibition. Further optimization of the substituent on the carboxamide, guided by SAR, led to the discovery of highly potent compounds.

Table 4: SAR of Pyrazole-Carboxamide Derivatives as FLT3/CDK Inhibitors

| Compound | R Group (on carboxamide) | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) |

|---|---|---|---|---|

| Lead Compound | Phenyl | 150 | 320 | 450 |

| FN-1501 | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 3 | 5 | 8 |

| Analogue A | 4-(morpholinomethyl)phenyl | 8 | 15 | 25 |

| Analogue B | 4-(pyrrolidin-1-ylmethyl)phenyl | 12 | 28 | 42 |

This table demonstrates the rational design and SAR of pyrazole-based kinase inhibitors. The strategic modification of the R group on the carboxamide moiety led to a significant increase in potency against both the target enzymes (FLT3, CDK2) and the cancer cell line (MV4-11). Data is derived from a study on FLT3 and CDK kinase inhibitors. nih.gov

Scaffold Optimization Strategies in Heterocyclic Chemistry

Scaffold optimization is a cornerstone of modern drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For heterocyclic compounds like pyrazole derivatives, this involves systematic modifications of the core structure and its substituents. dntb.gov.uanih.gov

One primary strategy is scaffold hopping , where the central pyrazole core is replaced by another heterocycle to discover novel intellectual property or improved properties, while retaining key binding interactions. nih.gov However, more commonly, optimization involves derivatization of the existing scaffold. For the this compound scaffold, optimization efforts can be directed at several key positions:

The Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a key point for modification. Alkylation, acylation, or substitution with various functional groups can significantly impact the molecule's polarity, basicity, and ability to form hydrogen bonds.

The Pyrazole Ring: The nitrogen atoms (N1) and the carbon atoms (C3, C5) of the pyrazole ring are critical for substitution. Introducing aryl or alkyl groups at these positions can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. nih.gov For instance, in studies on 3,5-diphenylpyrazole (B73989) derivatives, the introduction of different substituents on the phenyl rings led to significant variations in inhibitory activity. nih.gov

The Linker: The ether linkage between the pyrrolidine and pyrazole rings is another site for potential modification, although less common. Altering this linker could change the relative orientation of the two heterocyclic systems.

The synthesis of pyrazole derivatives often involves well-established methods such as the condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.netmdpi.com Green chemistry approaches, utilizing eco-friendly solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis, are increasingly being adopted to create these derivatives sustainably. researchgate.net

Detailed structure-activity relationship (SAR) studies are crucial for guiding these optimization strategies. By synthesizing a library of analogues with systematic variations and evaluating their biological activity, researchers can build a model of how structural changes affect function. For example, research on pyrazolo[3,4-d]pyrimidine derivatives showed that specific substitutions were essential for potent inhibition of certain kinases, leading to the identification of a highly active compound. nih.gov

| Scaffold Position | Optimization Strategy | Potential Impact | Example Modification |

|---|---|---|---|

| Pyrazole Ring (N1, C3, C5) | Substitution with aryl, alkyl, or heterocyclic groups | Modulates electronic properties, steric bulk, and target interactions | Addition of a phenyl group at C3/C5 nih.gov |

| Pyrrolidine Ring (N) | Alkylation, acylation, or substitution | Alters polarity, basicity, and hydrogen bonding capacity | Introduction of a methyl or benzyl (B1604629) group |

| Core Scaffold | Scaffold Hopping | Discovers novel chemotypes with potentially improved properties | Replacing pyrazole with pyrazoline nih.gov |

Exploration of Chemical Space in Hybrid Compound Development

Exploring chemical space beyond simple derivatization often involves creating hybrid compounds , where two or more distinct pharmacophoric units are combined into a single molecule. mdpi.com This strategy, known as molecular hybridization, aims to develop molecules with novel or enhanced activities, potentially by interacting with multiple biological targets or by combining the favorable properties of the parent scaffolds. mdpi.comnih.gov

The this compound scaffold is a suitable candidate for creating such hybrids. The pyrazole moiety itself is a versatile building block that can be synthetically linked to other heterocyclic systems. researchgate.netnih.gov For example, pyrazole has been combined with:

Triazoles: Creating 1,2,3-triazole-linked pyrazole hybrids has been explored to develop compounds with enhanced biological activities. nih.gov

Phthalazinones and Pyrans: A one-pot, three-component reaction has been used to synthesize novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov

Tetrazoles: Combining pyrazole and tetrazole rings has given rise to molecules with unique energetic and pharmacological properties. mdpi.com The synthesis often involves creating a pyrazole-carbonitrile intermediate, which then undergoes a cycloaddition reaction with an azide (B81097) to form the tetrazole ring. mdpi.com

The development of these hybrid molecules expands the accessible chemical space, providing opportunities to discover compounds with unique profiles. The synthetic strategies for these hybrids are diverse and can include multi-component reactions, which are highly efficient in building molecular complexity in a single step. researchgate.netnih.gov

| Hybrid Compound Type | Combined Scaffolds | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Pyrazole-Phthalazinone-Pyran | Pyrazole, Phthalazinone, Pyran | One-pot three-component reaction | nih.gov |

| Pyrazole-Triazole | Pyrazole, 1,2,3-Triazole | Multi-step reaction linking the two heterocycles | nih.gov |

| Pyrazole-Tetrazole | Pyrazole, Tetrazole | [3+2] dipolar cycloaddition of a nitrile group with sodium azide | mdpi.com |

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications in Heterocyclic Systems

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic properties of heterocyclic systems like pyrazoles. researchgate.netresearchgate.netnih.govresearchgate.net By approximating the electron density of a molecule, DFT can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. researchgate.net For a molecule such as 4-(Pyrrolidin-3-yloxy)-1H-pyrazole, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), can elucidate the distribution of electron density across the pyrazole (B372694) and pyrrolidine (B122466) rings. researchgate.net These calculations can reveal the locations of electron-rich and electron-poor regions, which are critical for understanding potential sites of electrophilic and nucleophilic attack. The calculated Mulliken charges on individual atoms, for instance, provide a quantitative measure of the charge distribution, highlighting the electronegative character of the nitrogen and oxygen atoms.

| Atom | Hypothetical Mulliken Charge (e) |

| N1 (pyrazole) | -0.45 |

| N2 (pyrazole) | -0.35 |

| O (ether) | -0.60 |

| N (pyrrolidine) | -0.50 |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnumberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net For this compound, FMO analysis can predict its reactivity profile. The spatial distribution of the HOMO would likely be concentrated around the electron-rich pyrazole and pyrrolidine nitrogen atoms, as well as the oxygen atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyrazole ring, suggesting its susceptibility to nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.1 |

| Gap | 5.1 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecules are not static entities but are in constant motion, adopting various conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govresearchgate.netresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound, revealing its preferred shapes and the flexibility of the pyrrolidine ring and the ether linkage. Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a biological target's binding site. MD simulations can provide insights into the stability of different conformers and the energy barriers between them, offering a dynamic picture of the molecule's structural properties.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govresearchgate.netnih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes in Model Systems

For this compound, molecular docking studies can be performed against various model protein targets to predict its potential binding modes. nih.govresearchgate.netnih.govnih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the nitrogen atoms of the pyrazole ring and the oxygen atom of the ether linkage could act as hydrogen bond acceptors, while the pyrrolidine ring could engage in hydrophobic interactions.

Energetic Analysis of Intermolecular Interactions

| Interaction Type | Estimated Energy Contribution (kcal/mol) |

| Van der Waals | -5.5 |

| Electrostatic | -4.2 |

| Hydrogen Bonding | -3.8 |

| Solvation Energy | +2.1 |

| Total Binding Energy | -11.4 |

Cheminformatics and Data-Driven Approaches in Heterocyclic Compound Research

Cheminformatics and data-driven methodologies have become indispensable in the study of heterocyclic compounds, including pyrazole derivatives like this compound. eurasianjournals.comdrugdesign.org These computational fields leverage statistical analysis, machine learning, and large-scale data management to navigate the vast chemical space, predict molecular properties, and guide the design of novel compounds with desired activities. drugdesign.orgnih.gov By integrating chemical information with computational algorithms, researchers can uncover complex structure-activity relationships (SAR) that are not immediately obvious from traditional analysis. ej-chem.orgijsdr.org

Detailed research findings in this area showcase the power of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and comprehensive database analysis in accelerating the discovery and optimization of heterocyclic molecules. These approaches are particularly valuable in medicinal chemistry for identifying promising drug candidates. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR represents a foundational data-driven approach in which the biological activity of a series of compounds is mathematically correlated with their physicochemical properties or structural features, known as molecular descriptors. ej-chem.org For pyrazole derivatives, numerous QSAR studies have been conducted to build predictive models for various biological targets. ijsdr.orgnih.govnih.gov These models enable the virtual screening of new, un-synthesized analogs and the prioritization of candidates for synthesis and testing.

For instance, 2D and 3D-QSAR models have been successfully developed for different series of pyrazole-based compounds to predict their anticancer or enzyme inhibitory activities. ijsdr.orgnih.govmdpi.com These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power. ijsdr.org The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value is indicative of a robust and predictive model. ijsdr.org

The insights from QSAR are often visualized using contour maps, which highlight the regions around a molecular scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to enhance or diminish biological activity. nih.govmdpi.com This provides direct guidance for structural modifications.

Machine Learning and Predictive Modeling

With the advent of larger chemical datasets, machine learning (ML) has emerged as a powerful extension of classical QSAR. acs.org ML algorithms, such as XGBoost, can handle highly complex and non-linear relationships between chemical structures and their biological or environmental effects. acs.org In heterocyclic compound research, ML models are used to predict a wide range of endpoints, from target binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to potential toxicity. acs.orgresearchgate.netfrontiersin.org

A notable application involves predicting the impact of heterocyclic compounds on complex biological systems, such as the soil microbiome. acs.org By training a model on data linking various heterocyclic structures to changes in microbial diversity, researchers can design more eco-friendly compounds. acs.org Similarly, ML models are developed to predict the anticancer activity of pyrazole derivatives against various cancer cell lines, using the calculated pIC50 values of known compounds to forecast the potential of novel structures. nih.gov

The development of these predictive models relies on the availability of high-quality, structured datasets from high-throughput screening or literature compilations. acs.org The performance of these models is rigorously validated to ensure their accuracy and reliability in guiding chemical design. acs.org

Databases and Chemical Space Exploration

Cheminformatics also involves the creation and maintenance of vast chemical databases that store information on millions of molecules. drugdesign.org Data-driven approaches can analyze these large repositories to identify novel scaffolds or to build continuous representations of chemical space. nih.gov This allows for the generation of entirely new molecular structures through computational methods, moving beyond the confines of existing chemical libraries. nih.gov For a compound like this compound, these methods can be used to explore thousands of virtual derivatives, modifying the pyrazole core, the pyrrolidine ring, or the ether linkage, and then using predictive models to select the most promising candidates for further investigation.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Reaction Mechanisms in the Synthesis of Pyrazole (B372694) Derivatives

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies developed. These methods often rely on the condensation of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative. For a 4-substituted pyrazole like the one , the specific placement of the ether-linked pyrrolidine (B122466) at the C4 position is a key consideration.

1,3-dipolar cycloaddition reactions represent a powerful and frequently utilized method for constructing the pyrazole nucleus. nih.gov This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is typically an alkyne or an alkene equivalent. nih.govnih.gov

The Huisgen 1,3-dipolar cycloaddition of nitrile imines with alkynes is a classic example. nih.gov The regioselectivity of this reaction, which dictates the substitution pattern of the resulting pyrazole, is a critical aspect. For instance, the reaction of nitrile imines with α-bromocinnamaldehyde, which acts as an alkyne surrogate, has been shown to proceed with high regioselectivity. nih.gov The reaction likely proceeds through a concerted or stepwise mechanism involving the formation of a five-membered ring intermediate, which then aromatizes to the stable pyrazole system. nih.gov

Another important class of 1,3-dipoles used in pyrazole synthesis is diazo compounds. The reaction of diazoacetates with terminal alkynes can be promoted by catalysts like zinc triflate, leading to the formation of pyrazole-5-carboxylates. nih.gov The mechanism often involves the coordination of the catalyst to the reactants, facilitating the cycloaddition. The regioselectivity can be influenced by the substituents on both the diazo compound and the alkyne. nih.gov

Sydnones, which are mesoionic aromatic compounds, can also participate in [3+2] cycloaddition reactions with alkynes to furnish pyrazoles. nih.govacs.org These reactions can be thermally or catalytically promoted. Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have been developed to achieve high regioselectivity, affording 1,4-disubstituted pyrazoles. acs.org The mechanism is thought to involve the formation of a copper-acetylide intermediate, which then reacts with the sydnone.

| 1,3-Dipole | Dipolarophile | Key Mechanistic Features | Typical Products |

|---|---|---|---|

| Nitrile Imine | Alkyne/Alkyne Surrogate | Concerted or stepwise cycloaddition, high regioselectivity with specific synthons. nih.gov | 1,3,4,5-Tetrasubstituted pyrazoles. nih.gov |

| Diazo Compound | Alkyne | Catalyst-promoted (e.g., Zn(OTf)2), regioselectivity influenced by substituents. nih.gov | Pyrazole-5-carboxylates. nih.gov |

| Sydnone | Alkyne | Thermal or catalytic (e.g., CuSAC), high regioselectivity with catalysis. nih.govacs.org | 1,4-Disubstituted or 1,3,4,5-tetrasubstituted pyrazoles. nih.govacs.org |

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of pyrazole and its derivatives has greatly benefited from the development of various catalytic systems.

Metal-Catalyzed Reactions:

Copper-Catalyzed Synthesis: Copper catalysts are widely employed in pyrazole synthesis. For example, a copper-catalyzed three-component reaction of a hydrazine, an enaminone, and an aryl halide can produce 1,3-substituted pyrazoles. Mechanistic studies suggest an initial cyclization to form a 3-substituted pyrazole, followed by a copper-catalyzed Ullmann coupling. beilstein-journals.org Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is another efficient method. organic-chemistry.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized for the synthesis of fused pyrazole systems. A rhodium-catalyzed reaction of enaminones, hydrazine hydrochloride, and internal alkynes proceeds via condensation to form a pyrazole intermediate, followed by C-H activation and insertion of the alkyne. rsc.org

Iron-Catalyzed Synthesis: Iron catalysts offer a more sustainable alternative. An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols has been reported. organic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the pyrazole ring. For instance, palladium-catalyzed C(sp³)–H arylation can be used to introduce aryl groups at specific positions on a pre-formed pyrrolidine ring. acs.org

Organocatalysis:

In some cases, metal-free conditions are desirable. Organocatalysts, such as sodium gluconate, have been used to synthesize fused pyrazoles through one-pot multicomponent reactions. rsc.org The catalyst facilitates the reaction by acting as a base to generate reactive enol forms. rsc.org

| Catalyst Type | Example Reaction | Mechanistic Highlights |

|---|---|---|

| Copper | Three-component synthesis of 1,3-substituted pyrazoles. beilstein-journals.org | Initial cyclization followed by Ullmann coupling. beilstein-journals.org |

| Rhodium | Synthesis of fused tricyclic pyrazoles. rsc.org | Condensation followed by C-H activation and alkyne insertion. rsc.org |

| Iron | Regioselective synthesis of substituted pyrazoles from diarylhydrazones. organic-chemistry.org | Involves reaction with vicinal diols. organic-chemistry.org |

| Palladium | C(sp³)–H arylation of pyrrolidines. acs.org | Directing group-assisted C-H activation. acs.org |

| Organocatalyst (Sodium Gluconate) | Synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org | Base-catalyzed generation of enol intermediates. rsc.org |

Understanding Reactivity and Selectivity in Pyrrolidine Functionalization

The pyrrolidine ring, a saturated five-membered heterocycle, is a common scaffold in many biologically active compounds. nih.gov The functionalization of the pyrrolidine ring, particularly the introduction of a substituent at the 3-position, requires careful consideration of reactivity and selectivity.

For the synthesis of 4-(pyrrolidin-3-yloxy)-1H-pyrazole, the key transformation is the formation of an ether linkage at the C3 position of the pyrrolidine ring. This is typically achieved through a nucleophilic substitution reaction where a 3-hydroxypyrrolidine derivative acts as the nucleophile and a suitably activated pyrazole acts as the electrophile, or vice versa.

The stereochemistry at the C3 position of the pyrrolidine ring is a critical factor. The use of chiral starting materials, such as enantiomerically pure 3-hydroxypyrrolidine, would allow for the synthesis of specific stereoisomers of the final compound. The stereochemical outcome of the etherification reaction will depend on the mechanism. An Sₙ2 reaction, for example, would proceed with inversion of configuration at the stereocenter.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyrrolidines. acs.org By using a directing group, it is possible to achieve regioselective arylation at the C4 position. acs.org While this specific methodology may not be directly applicable to the synthesis of the ether linkage at C3, it highlights the advances in controlling selectivity in pyrrolidine functionalization.

Intermolecular and Intramolecular Processes Involving the Ether Linkage

The ether linkage connecting the pyrazole and pyrrolidine moieties is generally stable under many reaction conditions. However, its reactivity can be influenced by the electronic properties of the two heterocyclic rings and the presence of nearby functional groups.

Intermolecular Reactions:

The ether oxygen possesses lone pairs of electrons and can act as a hydrogen bond acceptor. This can influence the solubility and crystal packing of the molecule. In the presence of strong acids, the ether oxygen can be protonated, which may facilitate cleavage of the C-O bond, although this would typically require harsh conditions.

Intramolecular Processes:

The relative orientation of the pyrazole and pyrrolidine rings, dictated by the ether linkage, could potentially lead to intramolecular interactions. For example, if a suitable functional group were present on the pyrrolidine ring, an intramolecular cyclization could be envisioned. The likelihood of such a process would depend on the flexibility of the molecule and the thermodynamic stability of the resulting product.

Future Perspectives and Emerging Research Avenues in Pyrazole Pyrrolidine Chemistry

Development of Novel Synthetic Methodologies for Hybrid Scaffolds

The construction of complex heterocyclic systems like pyrazole-pyrrolidine hybrids demands innovative and efficient synthetic methods. Traditional approaches often involve multi-step sequences with challenging purification procedures. numberanalytics.com Consequently, a significant focus of current research is the development of streamlined and sustainable synthetic pathways.

Key strategies that are shaping the synthesis of these scaffolds include:

Multicomponent Reactions (MCRs) : MCRs are highly convergent processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rsc.org The development of novel MCRs is a key strategy for accessing complex polycyclic molecules. rsc.org

Catalytic Cyclization and Cross-Coupling Reactions : The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds. numberanalytics.com Catalysts based on palladium, copper, and rhodium enable the efficient formation of C-C and C-heteroatom bonds, which are crucial for constructing the pyrazole (B372694) and pyrrolidine (B122466) rings and linking them together. numberanalytics.comnih.gov For instance, Pd-catalyzed amination is a viable method for functionalizing pyrazole rings. mdpi.com

Flow Chemistry : Continuous flow synthesis offers enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, safety, and scalability. mdpi.com This technology is particularly advantageous for reactions that are hazardous or difficult to control in traditional batch setups. mdpi.com The synthesis of pyrazole derivatives has been successfully demonstrated using flow chemistry, significantly reducing reaction times compared to batch methods. mdpi.com

Green Chemistry Approaches : There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of microwave-assisted synthesis, ultrasound, and green solvents like water or polyethylene (B3416737) glycol (PEG) to reduce energy consumption and waste generation. nih.govmdpi.com

A comparative overview of traditional versus modern synthetic approaches is presented below.

| Feature | Traditional Synthesis | Modern Synthetic Methodologies |

| Strategy | Linear, stepwise synthesis | Convergent (e.g., MCRs), Catalytic |

| Efficiency | Often lower yields, multiple steps | Higher yields, fewer steps, high atom economy rsc.org |

| Time | Time-consuming | Reduced reaction times mdpi.com |

| Sustainability | Generates more waste, uses harsh reagents | Greener solvents, less energy-intensive (e.g., microwave) nih.gov |

| Scalability | Can be challenging | Amenable to flow chemistry for easier scale-up mdpi.com |

The classical synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or the [3+2] cycloaddition of diazo compounds with alkynes. mdpi.comresearchgate.net Modern advancements focus on creating these precursors in situ or using novel catalytic systems to improve regioselectivity and efficiency. mdpi.com For example, 3,4,5-trisubstituted pyrazoles can be synthesized from carbonyl compounds through an enamine intermediate under mild conditions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

In the context of pyrazole-pyrrolidine chemistry, AI and ML are being applied in several key areas:

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models correlate the structural or physicochemical properties of compounds with their biological activity. researchgate.netnih.gov ML algorithms can build sophisticated QSAR models from existing experimental data to predict the potency of new, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. youtube.com These models, often based on deep learning architectures like recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying rules of chemical structure and synthesis to propose novel pyrazole-pyrrolidine derivatives that are optimized for specific biological targets. researchgate.net

Retrosynthesis Prediction : AI-powered tools can predict synthetic routes for complex molecules. chemrxiv.org By treating retrosynthesis as a "translation" problem, similar to language translation, these models can suggest viable disconnections and starting materials, aiding chemists in planning the synthesis of novel heterocyclic targets. chemrxiv.org

Optimization of Synthetic Reactions : ML algorithms can be used in a closed-loop fashion with automated reaction platforms to optimize reaction conditions. nih.gov By iteratively learning from experimental outcomes, these systems can efficiently identify the optimal parameters (e.g., temperature, catalyst, solvent) to maximize the yield of a desired product. nih.gov

| AI/ML Application | Description | Impact on Pyrazole-Pyrrolidine Research |

| QSAR/Predictive Modeling | Uses ML to correlate chemical structure with activity/properties. nih.gov | Prioritizes synthesis of potent compounds; predicts physicochemical properties. |

| Generative Models | Designs novel molecules with desired characteristics. researchgate.netyoutube.com | Creates new, synthetically accessible pyrazole-pyrrolidine scaffolds. |

| Retrosynthesis | Predicts viable synthetic pathways for target molecules. chemrxiv.org | Accelerates the planning of efficient routes to complex hybrids. |

| Process Optimization | Optimizes reaction conditions for yield and purity. nih.gov | Improves the efficiency and sustainability of synthesis. |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Heterocycles

The unambiguous determination of the structure of complex heterocycles like 4-(Pyrrolidin-3-yloxy)-1H-pyrazole is crucial. While classical techniques remain fundamental, advanced methods provide deeper insights into molecular structure, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are indispensable for assigning the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in complex molecules. mdpi.com HMBC experiments are particularly useful for identifying long-range correlations between protons and carbons, helping to piece together the molecular skeleton. mdpi.com For pyrazoles, ¹⁵N NMR can distinguish between the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogen atoms. mdpi.comnih.gov

X-Ray Crystallography : Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details. bohrium.commdpi.com This technique is the gold standard for structural elucidation.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of a newly synthesized compound. researchgate.net

Computational Chemistry : Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental data. bohrium.comcsic.es DFT can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) which, when compared with experimental spectra, can aid in structural confirmation. mdpi.com It also provides insights into molecular reactivity and electronic structure. bohrium.com

The table below summarizes key characterization data typically collected for pyrazole derivatives.

| Technique | Information Obtained | Example for Pyrazole Derivatives |

| ¹H NMR | Proton environment, coupling | Chemical shifts for pyrazole ring protons (H3, H4, H5) and substituent protons. mdpi.com |

| ¹³C NMR | Carbon skeleton | Chemical shifts for pyrazole ring carbons (C3, C4, C5). researchgate.net |

| ¹⁵N NMR | Nitrogen environment | Distinguishes between N1 ("pyrrole-like") and N2 ("pyridine-like") nitrogens. mdpi.com |

| FTIR | Functional groups | Characteristic stretching vibrations for N-H, C=N, and C=C bonds in the pyrazole ring. nih.gov |

| HRMS | Elemental Composition | Precise mass-to-charge ratio to confirm the molecular formula. researchgate.net |

| X-Ray Diffraction | 3D Molecular Structure | Exact bond lengths, angles, and crystal packing. bohrium.com |

Exploration of New Chemical Reactivity Modalities for Functionalization

To fully explore the chemical space around the pyrazole-pyrrolidine scaffold, chemists are investigating new ways to functionalize the core structure. This allows for the fine-tuning of a molecule's properties to enhance its performance in a given application.

Emerging areas of research include:

C-H Functionalization : This powerful strategy involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. rsc.org C-H functionalization avoids the need for pre-functionalized starting materials (e.g., halides or organometallics), resulting in more atom-economical and efficient synthetic routes. rsc.org

Photoredox Catalysis : Utilizing visible light to drive chemical reactions, photoredox catalysis provides access to unique reactivity pathways that are often difficult to achieve with traditional thermal methods. rsc.org This approach enables the formation of new bonds under exceptionally mild conditions.

Electrophilic and Nucleophilic Substitution : While pyrazole is an electron-rich heterocycle, the strategic introduction of activating or deactivating groups can modulate its reactivity towards electrophilic or nucleophilic attack, allowing for selective functionalization at different positions on the ring. numberanalytics.com For example, the C-4 position of pyrazoles can undergo electrophilic thio- or selenocyanation. nih.gov

Cycloaddition Reactions : The pyrazole ring itself, or substituents attached to it, can participate in cycloaddition reactions to build more complex, fused heterocyclic systems. numberanalytics.com This opens up pathways to novel molecular architectures with unique three-dimensional shapes.

These advanced functionalization techniques provide a versatile toolkit for chemists to modify the pyrazole-pyrrolidine scaffold, enabling the systematic exploration of structure-activity relationships and the development of molecules with tailored properties.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 4-(Pyrrolidin-3-yloxy)-1H-pyrazole derivatives?

Answer:

A multi-step synthetic approach is often utilized, involving:

Condensation Reactions : Formation of the pyrazole core via cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds .

Functionalization : Introduction of the pyrrolidin-3-yloxy group via nucleophilic substitution or Mitsunobu reactions, using 3-hydroxypyrrolidine as a precursor.

Purification : Chromatographic separation (e.g., silica gel) and recrystallization (e.g., methanol/water mixtures) to isolate the target compound .

Key Data : Typical yields range from 45–65%, with purity confirmed by HPLC (>95%) .

Advanced: How can computational modeling resolve discrepancies in structure-activity relationships (SAR) for this compound analogs?

Answer:

Contradictory SAR data can arise from variations in substituent positioning or stereochemistry. A methodological approach includes:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity .

Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase isoforms) to identify critical binding motifs .

Comparative Analysis : Overlay crystal structures (e.g., X-ray diffraction data) with modeled analogs to validate steric and electronic effects .

Example : Methyl substitution at position 3 of the pyrrolidine ring enhances hydrophobic interactions, improving IC50 values by 2–3-fold .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent orientation (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- X-ray Diffraction : Determines crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H···O bonds stabilizing the lattice) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 222.1234) .

Advanced: How can researchers address conflicting in vitro vs. in vivo bioactivity data for pyrazole-based compounds?

Answer:

Discrepancies often stem from metabolic instability or poor pharmacokinetics. Strategies include:

Metabolite Identification : Use LC-MS to track degradation products (e.g., oxidative cleavage of the pyrrolidine ring in liver microsomes) .

Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .

Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to optimize dosing regimens .

Case Study : Ethyl ester derivatives of pyrazole-carboxylic acids showed 4× higher oral bioavailability compared to parent acids .

Basic: What are the critical factors in optimizing reaction conditions for pyrazole ring formation?

Answer:

Key parameters include:

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency by stabilizing intermediates .

Catalyst Systems : Pd(PPh) or CuI catalyze Suzuki-Miyaura cross-coupling for aryl-substituted pyrazoles .

Temperature Control : Reflux in xylene (140°C) minimizes side reactions during heterocycle formation .

Data : Reaction times >24 hours yield >90% conversion, but prolonged heating (>30 hours) increases impurity formation .

Advanced: What methodologies are effective for analyzing hydrogen-bonding interactions in pyrazole derivatives?

Answer:

Single-Crystal X-ray Analysis : Resolve intermolecular interactions (e.g., N–H···O bonds between pyrazole NH and carbonyl groups) .

IR Spectroscopy : Identify characteristic stretching frequencies (e.g., N–H at 3300–3400 cm) .

Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength (e.g., decomposition onset at 200°C vs. 180°C for non-hydrogen-bonded analogs) .

Basic: How can researchers mitigate byproduct formation during the synthesis of this compound?

Answer:

Stepwise Purification : Use flash chromatography after each synthetic step to remove unreacted intermediates .

Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of pyrrolidine hydroxyl groups) to prevent undesired substitutions .

Stoichiometric Control : Limit excess reagents (e.g., ≤1.2 equivalents of 3-hydroxypyrrolidine) to reduce dimerization .

Advanced: What strategies enable the design of multi-target pyrazole derivatives with balanced potency?

Answer:

Scaffold Hybridization : Fuse pyrazole with pharmacophores like triazoles or indazoles to target enzymes (e.g., carbonic anhydrase and cyclooxygenase) .

Selective Functionalization : Introduce substituents with dual electronic effects (e.g., electron-withdrawing CF groups for enzyme inhibition and electron-donating methoxy groups for membrane penetration) .

In Silico Screening : Virtual screening against multiple protein targets (e.g., COX-2 and CRF-1 receptors) to prioritize candidates .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .

Waste Disposal : Neutralize acidic/byproduct streams with 5% NaOH before disposal .

Advanced: How can isotopic labeling aid in tracing metabolic pathways of pyrazole derivatives?

Answer:

- or -Labeling : Synthesize isotopologs (e.g., deuterated pyrrolidine rings) for LC-MS-based metabolite tracking .

Radiolabeling : Incorporate at the pyrazole C-4 position to quantify tissue distribution via scintillation counting .

Stable Isotope Dilution : Use -labeled internal standards for precise quantification in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.